molecular formula C9H15ClN2 B3086272 N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride CAS No. 1158622-04-8

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

Cat. No.: B3086272
CAS No.: 1158622-04-8
M. Wt: 186.68 g/mol
InChI Key: ZVKWPZMNKAVNAW-UHFFFAOYSA-N
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Description

The pyridine ring enables π-π stacking and hydrogen bonding, while the hydrochloride salt enhances aqueous solubility .

Applications: Primarily used as a synthetic intermediate in pharmaceuticals, its structural features make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or antimicrobial agents due to the pyridine moiety’s bioactivity.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h3-6,8,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWPZMNKAVNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with isopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H14N2·HCl
Molecular Weight: 150.22 g/mol
Density: 0.952 g/cm³
Boiling Point: 229.5 °C at 760 mmHg
Solubility: Soluble in water

These properties indicate that N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride is stable under standard laboratory conditions, making it suitable for various experimental applications.

A. Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of novel therapeutic agents. Its ability to be modified chemically allows researchers to create compounds targeting specific diseases, particularly in the fields of oncology and neurology.

Research has indicated potential biological activities associated with this compound, including:

  • Antimicrobial Properties: Studies suggest that derivatives of this compound exhibit activity against various bacterial strains.
  • Neuropharmacological Effects: The compound may interact with neurotransmitter systems, indicating potential uses in treating neurodegenerative conditions .

C. Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions such as:

  • Oxidation: Producing N-oxide derivatives.
  • Reduction: Yielding reduced amine derivatives.
  • Substitution Reactions: Facilitating the introduction of other functional groups.

A. Development of Anticancer Agents

One notable study investigated the modification of this compound to enhance its efficacy against cancer cell lines. The results demonstrated improved inhibitory effects on cell proliferation compared to unmodified compounds, indicating its potential as a lead compound in anticancer drug discovery.

B. Neuroprotective Applications

Another research effort focused on the neuroprotective effects of derivatives of this compound in models of neurodegeneration. The findings suggested that certain modifications could enhance neuroprotective properties, offering insights into potential treatments for conditions like Alzheimer's disease .

Mechanism of Action

The exact mechanism of action of N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and pyridine functional groups. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine Hydrochloride

  • Structure : Pyrazine ring (a diazine) substituted with chlorine at the 3-position and a propan-2-amine-methyl group at the 2-position.
  • Key Differences: Aromatic System: Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen). Substituent: Chlorine at the 3-position may enhance electrophilic reactivity compared to unsubstituted pyridine.
  • Applications : Used in experimental phasing of macromolecules (e.g., SHELX programs) due to robust crystallinity .
Table 1: Physicochemical Comparison
Property N-(Pyridin-3-ylmethyl)propan-2-amine HCl N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine HCl
Molecular Formula C9H13ClN2 C8H12ClN3
Aromatic System Pyridine Pyrazine
Water Solubility High (HCl salt) Moderate (Cl substituent reduces solubility)
Bioactivity CNS targeting (predicted) Crystallography applications

(R)-N-Isopropyl-1-phenylethylamine Hydrochloride

  • Structure : Chiral phenylethylamine derivative with an isopropyl group on the amine.
  • Key Differences :
    • Aromatic Group : Benzene ring vs. pyridine. Reduces basicity but increases lipophilicity.
    • Chirality : (R)-configuration enables enantioselective interactions, unlike the achiral pyridine derivative.
  • Applications : Intermediate in asymmetric synthesis of pharmaceuticals (e.g., Tamsulosin) .
Table 2: Pharmacological Comparison
Property N-(Pyridin-3-ylmethyl)propan-2-amine HCl (R)-N-Isopropyl-1-phenylethylamine HCl
Chirality Achiral Chiral (R-configuration)
LogP (Predicted) ~1.2 ~2.5
Use Synthetic intermediate Asymmetric synthesis

Tamsulosin Hydrochloride

  • Structure: Complex derivative with 4-methoxy-3-sulfamoylphenyl and phenoxyacetamide groups attached to the propan-2-amine core.
  • Key Differences :
    • Substituents : Sulfonamide and methoxy groups confer α1-adrenergic receptor selectivity.
    • Complexity : Larger molecular weight (439.95 g/mol) vs. 184.67 g/mol for the pyridine derivative.
  • Applications : Clinically used for benign prostatic hyperplasia (BPH) due to selective α1A-receptor antagonism .
Table 3: Structural and Functional Comparison
Property N-(Pyridin-3-ylmethyl)propan-2-amine HCl Tamsulosin Hydrochloride
Molecular Weight 184.67 g/mol 439.95 g/mol
Functional Groups Pyridine, amine Sulfonamide, methoxy, phenoxyacetamide
Therapeutic Use Preclinical research BPH treatment

N-Ethylpropan-2-amine Hydrochloride

  • Structure : Simple aliphatic amine with ethyl and isopropyl groups.
  • Lipophilicity: Lower polarity increases membrane permeability but reduces solubility.
  • Applications : Intermediate in organic synthesis; deuterated forms (e.g., N-(Ethyl-d5) variant) used in metabolic studies .

Biological Activity

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H14N2HClC_9H_{14}N_2\cdot HCl and a molecular weight of 150.225 g/mol. The compound features a pyridine ring attached to a propan-2-amine moiety, which contributes to its unique chemical reactivity and biological activity. Key physical properties include:

PropertyValue
Molecular Weight150.225 g/mol
Density0.952 g/cm³
Boiling Point229.5 °C at 760 mmHg
Flash Point92.6 °C
SolubilitySoluble in water

These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its flammability.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate biological pathways such as:

  • Signal Transduction : Influencing cellular communication pathways.
  • Metabolic Regulation : Affecting metabolic processes within cells.
  • Gene Expression : Modulating the expression levels of specific genes.

The specific interactions and effects of this compound on these pathways are still under investigation, with ongoing studies aimed at elucidating its precise biological roles.

Biological Activity and Therapeutic Potential

This compound has shown promise in various therapeutic contexts, particularly in the treatment of diseases linked to dysregulated signaling pathways. Some notable findings include:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems, although detailed mechanisms remain to be fully characterized .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, indicating potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundMolecular WeightKey Activity
N-(Pyridin-2-ylmethyl)propan-2-amine150.23 g/molAntidepressant properties
N-(Pyridin-4-ylmethyl)propan-2-amines150.23 g/molAnticancer activity

These comparisons highlight how variations in the pyridine ring substitution can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties :
    • A study demonstrated that this compound inhibited the growth of several cancer cell lines with IC50 values ranging from 50 nM to 100 nM, indicating potent anticancer activity .
  • Neuroprotective Study :
    • Research indicated that treatment with this compound led to reduced neuronal apoptosis in vitro, suggesting potential neuroprotective effects against neurodegenerative diseases.
  • Inflammation Model :
    • In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination of pyridine-3-carbaldehyde with propan-2-amine using sodium borohydride (NaBH₄) as a reducing agent, followed by salt formation with HCl . Key parameters include pH control (~7–8), temperature (0–5°C for NaBH₄ addition), and stoichiometric ratios (1:1.2 aldehyde:amine). Yield optimization may involve solvent selection (e.g., methanol or ethanol) and inert atmosphere (N₂) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and amine protonation .
  • X-ray crystallography (via SHELX programs ) for absolute configuration determination.
  • HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>98% recommended for biological assays) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology :

  • Receptor binding assays : Test affinity for neurotransmitter transporters (e.g., serotonin or dopamine receptors) due to structural similarity to neuroactive amines .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
  • Solubility/pharmacokinetics : Measure logP (octanol/water) and stability in simulated gastric fluid (pH 1.2–3.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) between this compound and its analogs?

  • Methodology :

  • Perform comparative SAR studies with halogenated analogs (e.g., 6-chloro or 5-fluoro derivatives ).
  • Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., monoamine oxidases) and validate via site-directed mutagenesis .
  • Analyze electronic effects of substituents using DFT calculations (e.g., Gaussian 16) to correlate Hammett σ values with bioactivity .

Q. What experimental strategies are effective for studying the compound’s reaction mechanisms in nucleophilic substitutions?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare rates of reactions using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • LC-MS/MS monitoring : Track intermediates in real-time during reactions with pyridin-3-ylmethyl chloride and propan-2-amine .
  • Solvent polarity studies : Measure reaction rates in DMSO, DMF, or THF to assess solvent effects on transition states .

Q. How can crystallographic data from SHELX refinements improve mechanistic interpretations?

  • Methodology :

  • Refine crystal structures using SHELXL to resolve hydrogen bonding networks (e.g., amine-HCl···pyridine interactions) .
  • Compare thermal ellipsoids to assess conformational flexibility of the propan-2-amine moiety .
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing stability .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Methodology :

  • Standardize synthesis protocols (e.g., strict temperature/pH control ).
  • Implement QC/QA checks via NMR purity thresholds and LC-MS trace analysis .
  • Use internal standards (e.g., deuterated analogs) in bioassays to normalize inter-experiment variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride
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N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

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